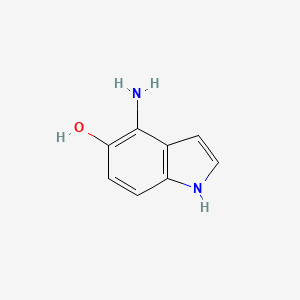![molecular formula C13H10BrCl2NO B2853815 4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}phenol CAS No. 298215-62-0](/img/structure/B2853815.png)
4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}phenol
描述
“4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}phenol” is a biochemical compound with the molecular formula C13H10BrCl2NO and a molecular weight of 347.04 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group (a benzene ring with a hydroxyl group), with bromine, chlorine, and an amino group attached to the benzene ring . The exact structure can be determined using techniques such as X-ray crystallography, but such data is not available in the search results.科学研究应用
Medicinal Chemistry: Synthesis of Biologically Active Compounds
This compound is utilized in the synthesis of indole derivatives, which are significant in the development of drugs for treating cancer, microbial infections, and various disorders . The presence of the bromo and dichlorophenyl groups allows for further functionalization, making it a valuable intermediate in medicinal chemistry.
Antimicrobial Research: Development of New Drugs
Research has shown that derivatives of this compound can be synthesized and used as ligands to create metal complexes with antimicrobial properties . These complexes have been found to be effective against both Gram-positive and Gram-negative bacteria, addressing the growing concern of drug resistance.
Agriculture: Pesticide Analysis
In agricultural research, this compound may serve as a standard or reference in the analysis of pesticide residues. Its stability and distinct chemical structure make it suitable for use in chromatography and mass spectrometry methods .
Materials Science: Advanced Material Synthesis
The compound’s reactive sites are advantageous for creating novel materials with specific properties. It can act as a precursor for synthesizing complex organic molecules that form part of advanced materials, such as conductive polymers or photovoltaic cells .
Chemical Synthesis: Catalyst and Reagent
It finds application as a reagent in various chemical synthesis processes, including the Suzuki–Miyaura coupling, which is a widely applied method for forming carbon-carbon bonds in organic chemistry .
Environmental Science: Analytical Standard for Pollutants
Due to its well-defined structure and properties, this compound can be used as an analytical standard in environmental science. It helps in the quantification and analysis of environmental pollutants, particularly in water samples .
Analytical Chemistry: Proteomics Research
In proteomics, it is used as a biochemical for research purposes, aiding in the study of protein expression and function. Its unique structure allows for specific interactions with proteins, which can be analyzed using various proteomic techniques .
Pharmacology: Drug Discovery and Development
In pharmacology, this compound is part of the research into developing new therapeutic agents. Its structure can be modified to create derivatives with potential pharmacological activities, such as anti-inflammatory or analgesic properties .
安全和危害
作用机制
Target of Action
It is often used as a biochemical for proteomics research , indicating that it may interact with various proteins or enzymes in the body.
Mode of Action
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may act as an organoboron reagent, participating in carbon–carbon bond-forming reactions . The compound may undergo oxidative addition with electrophilic organic groups, forming new bonds .
Biochemical Pathways
Given its potential use in sm cross-coupling reactions , it may be involved in various biochemical pathways related to carbon–carbon bond formation.
Result of Action
Its potential use in sm cross-coupling reactions suggests that it may facilitate the formation of new carbon–carbon bonds , which could have various effects at the molecular and cellular levels.
Action Environment
The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, the efficiency of SM cross-coupling reactions can be affected by factors such as temperature, pH, and the presence of other substances . .
属性
IUPAC Name |
4-bromo-2-[(3,5-dichloroanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl2NO/c14-9-1-2-13(18)8(3-9)7-17-12-5-10(15)4-11(16)6-12/h1-6,17-18H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEAMTFAGKHVJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CNC2=CC(=CC(=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1H-indol-3-yl)ethyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide](/img/structure/B2853732.png)
![2-[(1-Prop-2-enoylpiperidin-3-yl)methoxy]acetic acid](/img/structure/B2853734.png)
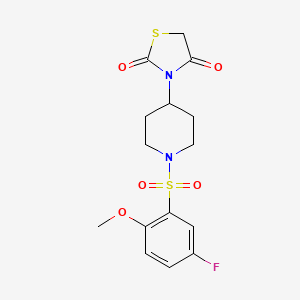
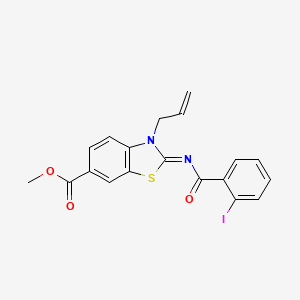
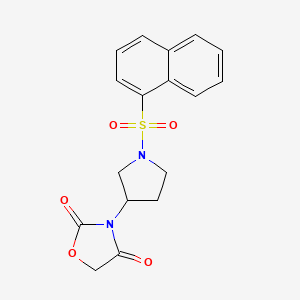


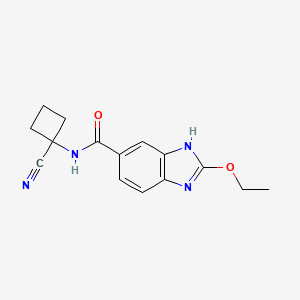
acetate](/img/structure/B2853747.png)
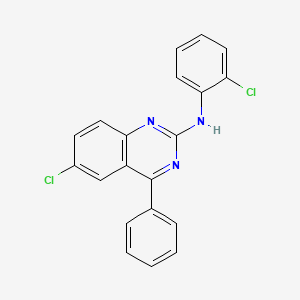
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyloxazole-2-carboxamide](/img/structure/B2853751.png)
![1-[4-(Benzyloxy)benzyl]piperidine-4-carboxylic acid](/img/structure/B2853753.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2853754.png)
